molecular formula C8H15NO4 B11950091 Ethyl 2-nitrohexanoate CAS No. 4447-54-5

Ethyl 2-nitrohexanoate

Cat. No.: B11950091
CAS No.: 4447-54-5
M. Wt: 189.21 g/mol
InChI Key: BOMJMFPCSAPKAO-UHFFFAOYSA-N
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Description

Ethyl 2-nitrohexanoate is an organic compound with the molecular formula C8H15NO4 and a molecular weight of 189.213 g/mol . It is a nitroester, which means it contains both nitro and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Ethyl 2-nitrohexanoate can be synthesized through several methods. One common synthetic route involves the nitration of ethyl hexanoate. This process typically requires the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired nitro compound .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Ethyl 2-nitrohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form corresponding nitro acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound typically yields amines. This reaction can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like lithium aluminum hydride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-nitrohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.

    Biology: In biological research, this compound can be used to study the effects of nitro compounds on biological systems. It may serve as a model compound for investigating the biochemical pathways involving nitro groups.

    Medicine: Although not a drug itself, this compound can be used in medicinal chemistry to develop new pharmaceuticals. Its derivatives may possess biological activity and can be explored for therapeutic applications.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-nitrohexanoate involves its reactivity as a nitroester. The nitro group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, to exert their effects. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Ethyl 2-nitrohexanoate can be compared with other nitroesters and nitro compounds:

    Ethyl 2-nitropropanoate: Similar to this compound, this compound contains a nitro group and an ester group. it has a shorter carbon chain, which may affect its reactivity and applications.

    Mthis compound: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group. The difference in ester groups can influence the compound’s physical properties and reactivity.

    2-Nitrohexanoic acid: This compound lacks the ester group and is a nitro acid.

This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity.

Properties

CAS No.

4447-54-5

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 2-nitrohexanoate

InChI

InChI=1S/C8H15NO4/c1-3-5-6-7(9(11)12)8(10)13-4-2/h7H,3-6H2,1-2H3

InChI Key

BOMJMFPCSAPKAO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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